

# Application Notes and Protocols for the Characterization of Methyl Benzofuran-5-carboxylate

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## Compound of Interest

Compound Name: Methyl benzofuran-5-carboxylate

Cat. No.: B179646

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These comprehensive application notes detail the primary analytical methods for the full characterization of **Methyl benzofuran-5-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are designed to assist in the quality control, stability testing, and characterization of this compound.

## Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of **Methyl benzofuran-5-carboxylate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.

Table 1: <sup>1</sup>H NMR (Proton NMR) Data for **Methyl benzofuran-5-carboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
8.35	d	1.3	1H	H-4	[1]
8.03	dd	8.7, 1.6	1H	H-6	[1]
7.68	d	2.1	1H	H-2	[1]
7.52	d	8.7	1H	H-7	[1]
6.84	d	1.3	1H	H-3	[1]
3.94	s	-	3H	-OCH <sub>3</sub>	[1]

Table 2: <sup>13</sup>C NMR (Carbon-13 NMR) Data for **Methyl benzofuran-5-carboxylate**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment	Reference
167.2	C=O	Ester Carbonyl	[1]
157.4	C	C-7a	[1]
146.2	CH	C-2	[1]
127.5	C	C-3a	[1]
126.0	CH	C-6	[1]
125.1	C	C-5	[1]
123.7	CH	C-4	[1]
111.2	CH	C-7	[1]
107.1	CH	C-3	[1]
52.1	CH <sub>3</sub>	-OCH <sub>3</sub>	[1]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl benzofuran-5-carboxylate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 250 MHz or 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A longer acquisition time and a higher number of scans will be necessary compared to  $^1\text{H}$  NMR.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Mass Spectrometry Data for **Methyl benzofuran-5-carboxylate**

m/z	Relative Intensity (%)	Interpretation	Reference
177.0552	100	$[\text{M}+\text{H}]^+$ (Protonated Molecule)	[1]

### Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Methyl benzofuran-5-carboxylate** in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific IR data for **Methyl benzofuran-5-carboxylate** is not readily available, a comparison can be made with a similar structure, Methyl 3-(trifluoromethylthio)benzofuran-5-carboxylate.<sup>[2]</sup>

Table 4: Characteristic IR Absorption Bands (Comparison with a similar compound)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Reference
1711	Strong	C=O Stretch (Ester)	[2]
1612, 1592	Medium	C=C Stretch (Aromatic)	[2]
1277, 1236	Strong	C-O Stretch (Ester and Ether)	[2]

### Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.

- Acquire a background spectrum of the empty sample holder or KBr pellet before scanning the sample.

## Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **Methyl benzofuran-5-carboxylate** and for quantitative analysis.

## High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for **Methyl benzofuran-5-carboxylate** is not detailed in the available literature, a general method for benzofuran derivatives can be adapted.

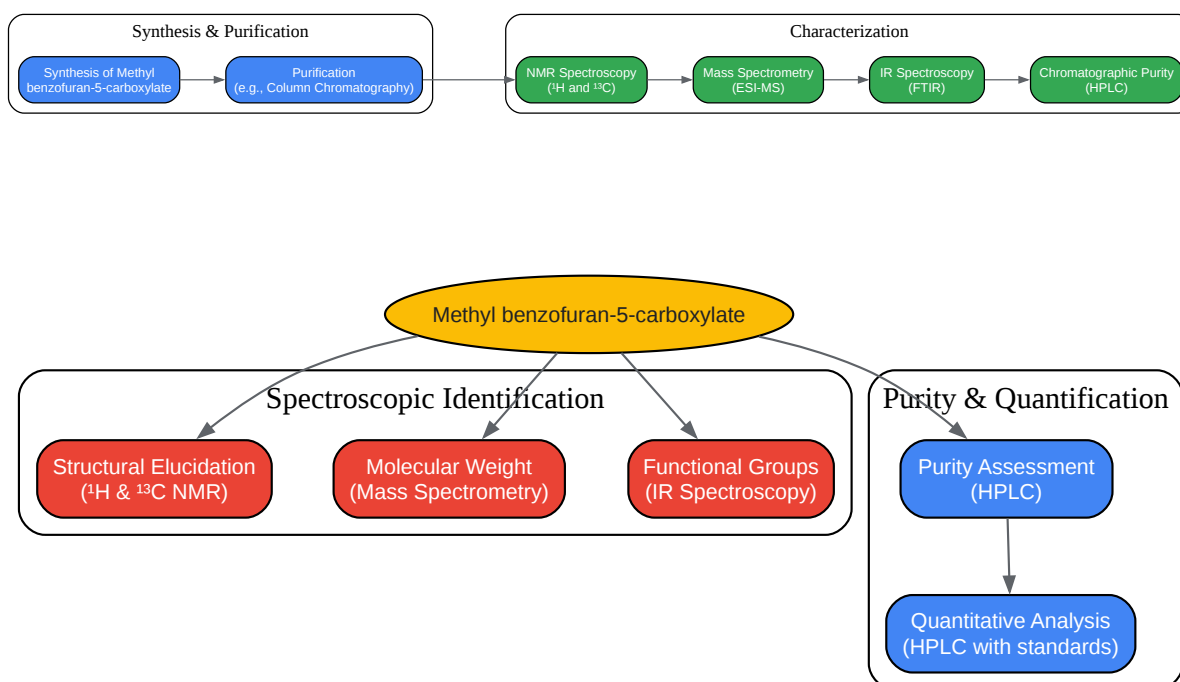
### Experimental Protocol: HPLC

- Sample Preparation:
  - Prepare a stock solution of **Methyl benzofuran-5-carboxylate** in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
  - From the stock solution, prepare a series of calibration standards by serial dilution.
  - Filter all solutions through a 0.45 µm syringe filter before injection.
- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Chromatographic Conditions (Suggested starting point):
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm is a common starting point).

- **Method Validation:** The method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.

## Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the characterization of **Methyl benzofuran-5-carboxylate**.



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- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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